molecular formula C8H8ClNO3S B117096 Methyl 3-[(chloroacetyl)amino]thiophene-2-carboxylate CAS No. 146381-88-6

Methyl 3-[(chloroacetyl)amino]thiophene-2-carboxylate

Cat. No.: B117096
CAS No.: 146381-88-6
M. Wt: 233.67 g/mol
InChI Key: UQIQUQQCIXVKLY-UHFFFAOYSA-N
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Description

Chemical Significance and Research Context

The chemical significance of this compound extends across multiple research domains, particularly in medicinal chemistry and organic synthesis applications. Within the broader context of thiophene chemistry, this compound represents an important synthetic intermediate that serves as a building block for more complex molecular architectures. The thiophene core structure has gained considerable attention in pharmaceutical research due to its inherent biological activity and its ability to mimic benzene rings while providing enhanced metabolic stability and unique electronic properties.

Research investigations have demonstrated that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. Studies focusing on antitubercular activity have revealed that thiophene compounds can inhibit the growth of Mycobacterium tuberculosis with minimum inhibitory concentrations ranging from 50 to 100 micrograms per milliliter. The compound's mechanism of action involves interaction with enzyme active sites crucial for bacterial survival, making it a valuable candidate for antimicrobial drug development against resistant bacterial strains.

In cancer research applications, this compound and related derivatives have shown promise as histone deacetylase inhibitors. These enzymes play critical roles in cancer cell proliferation, and their inhibition leads to reactivation of tumor suppressor genes, presenting therapeutic opportunities for cancer treatment. The structural modifications possible on the thiophene ring system allow for fine-tuning of biological activity, demonstrating the importance of systematic structure-activity relationship studies in drug design.

The synthesis methodologies for thiophene derivatives have evolved significantly, with modern approaches emphasizing efficiency and selectivity. Multicomponent reactions have been developed that allow for the one-pot synthesis of thiophene derivatives with varied substitution patterns, reducing synthetic steps and improving overall efficiency. These synthetic advances have made compounds like this compound more accessible for research applications and have facilitated the exploration of their biological properties.

Industrial applications of thiophene derivatives extend beyond pharmaceutical research to include their use in the production of specialty chemicals, dyes, and functional materials. The unique chemical properties of these compounds, including their aromatic character and substitution patterns, make them valuable components in materials science applications. The versatility of thiophene chemistry allows for the development of compounds with tailored properties for specific industrial needs.

Scope and Objectives of the Review

The scope of this review encompasses a comprehensive examination of this compound from multiple scientific perspectives, focusing on its chemical properties, synthesis methodologies, and research applications. The primary objective is to provide a thorough analysis of the current understanding of this compound while highlighting its significance within the broader context of thiophene chemistry and medicinal research. This review aims to consolidate existing knowledge from diverse research sources and present a unified perspective on the compound's scientific importance.

The review objectives include the systematic evaluation of synthesis strategies employed for the preparation of this compound and related thiophene derivatives. This includes examination of both traditional synthetic approaches and modern methodological innovations that have improved efficiency and selectivity in thiophene synthesis. Understanding these synthetic pathways is crucial for researchers seeking to prepare this compound or design new derivatives with enhanced properties.

Furthermore, this review seeks to analyze the biological activity profiles of this compound, with particular emphasis on its antimicrobial and anticancer properties. The examination includes detailed analysis of structure-activity relationships that govern the compound's biological effects and the molecular mechanisms through which these effects are achieved. This analysis provides valuable insights for medicinal chemists working on the development of new therapeutic agents based on thiophene scaffolds.

The review also aims to present comprehensive data tables summarizing key physical and chemical properties of this compound, including molecular characteristics, spectroscopic data, and biological activity parameters. These data compilations serve as valuable reference materials for researchers working with this compound and facilitate comparative studies with related thiophene derivatives.

Property Value Source Reference
Molecular Formula C8H8ClNO3S
Molecular Weight 233.67 g/mol
Chemical Abstracts Service Number 146381-88-6
International Union of Pure and Applied Chemistry Name methyl 3-[(2-chloroacetyl)amino]thiophene-2-carboxylate
Simplified Molecular Input Line Entry System COC(=O)C1=C(C=CS1)NC(=O)CCl
International Chemical Identifier Key UQIQUQQCIXVKLY-UHFFFAOYSA-N
Physical State Solid
Purity (Commercial) 95%

An additional objective involves the critical assessment of research methodologies employed in studies of this compound, including analytical techniques used for characterization and biological evaluation methods. This assessment provides guidance for future research endeavors and helps identify areas where methodological improvements might enhance the quality and reliability of research outcomes. The review also seeks to identify gaps in current knowledge and suggest directions for future research that could expand understanding of this compound's potential applications.

Properties

IUPAC Name

methyl 3-[(2-chloroacetyl)amino]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3S/c1-13-8(12)7-5(2-3-14-7)10-6(11)4-9/h2-3H,4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIQUQQCIXVKLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353068
Record name Methyl 3-(2-chloroacetamido)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146381-88-6
Record name Methyl 3-[(2-chloroacetyl)amino]-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146381-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(2-chloroacetamido)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Methyl 3-[(chloroacetyl)amino]thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with chloroacetyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 3-[(chloroacetyl)amino]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Methyl 3-[(chloroacetyl)amino]thiophene-2-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its chloroacetyl group allows for various substitution reactions, which can lead to the formation of new derivatives useful in further chemical synthesis.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of thiophene have shown inhibitory effects on the growth of Mycobacterium tuberculosis and other pathogenic bacteria. The compound's ability to interact with enzyme active sites suggests it can inhibit crucial biological pathways, making it a candidate for drug development against resistant strains of bacteria .

Cancer Research

Research indicates that compounds similar to this compound can inhibit histone deacetylases (HDACs), which are involved in cancer cell proliferation. The inhibition of HDACs leads to the reactivation of tumor suppressor genes, presenting a therapeutic avenue for cancer treatment . Notably, studies have shown that modifications on the thiophene ring can enhance biological activity against cancer cells, indicating the importance of structural variations in drug design .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties allow it to be used as a building block for synthesizing dyes, agrochemicals, and other functional materials. The versatility in its chemical reactivity makes it suitable for various applications across different sectors.

Case Study 1: Antimycobacterial Activity

A study examined the antitubercular activity of thiophene derivatives, including this compound. The results demonstrated that these compounds exhibited significant inhibitory effects on M. tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. The binding interactions were analyzed using X-ray crystallography, revealing how the compound fits into enzyme active sites crucial for bacterial survival .

Case Study 2: HDAC Inhibition

Another research project focused on the inhibition of HDACs by thiophene derivatives. The findings indicated that specific modifications on the thiophene ring enhanced inhibitory activity against cancer cell lines. Compounds were tested for their ability to induce apoptosis in neoplastic cells, showing promising results that warrant further investigation for therapeutic use .

Mechanism of Action

The mechanism of action of Methyl 3-[(chloroacetyl)amino]thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The thiophene ring may also interact with aromatic residues in the binding sites of proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiophene Core

Ethyl 3-[(chloroacetyl)amino]-5-(4-chlorophenyl)thiophene-2-carboxylate
  • Structure : Differs by an ethyl ester (vs. methyl) and a 4-chlorophenyl substituent at the 5-position.
  • The 4-chlorophenyl group introduces steric bulk and electron-withdrawing effects, which may improve binding to hydrophobic targets .
  • Applications : Used in drug discovery for antimalarial and antiparasitic agents, as seen in analogs like chloroquine derivatives .
Methyl 3-amino-4-methylthiophene-2-carboxylate
  • Structure: Replaces the chloroacetyl group with an amino group and adds a methyl group at the 4-position.
  • Properties: The amino group increases polarity (lower LogP) and hydrogen-bonding capacity, affecting solubility and target interactions.
  • Applications : A key intermediate in synthesizing heterocyclic compounds for antibacterial and antifungal research .
Methyl 5-chloro-3-hydroxythiophene-2-carboxylate
  • Structure : Features a hydroxyl group at the 3-position and chlorine at the 5-position.
  • Properties : The hydroxyl group enhances acidity (pKa ~8–10) and metal-chelating ability, while chlorine contributes to electronic effects. Similarity score: 0.60 (vs. target compound: 0.66–0.84 for others) .
  • Applications : Explored in coordination chemistry and enzyme inhibition studies.

Functional Group Modifications

Methyl 3-(methanesulfonamido)thiophene-2-carboxylate
  • Structure : Substitutes chloroacetyl with a methanesulfonamide group.
  • Toxicity : Classified as a skin/eye irritant and respiratory toxicant (GHS Category 2/2A/3) .
Methyl 3-[(2,4-dichlorobenzoyl)amino]thiophene-2-carboxylate
  • Structure : Replaces chloroacetyl with a 2,4-dichlorobenzoyl group.
  • Properties : The dichlorobenzoyl moiety enhances aromatic stacking interactions and metabolic stability.
  • Applications : Investigated in kinase inhibition and cancer therapeutics .

Key Findings and Implications

  • Reactivity : The chloroacetyl group in the target compound facilitates nucleophilic substitution reactions, enabling derivatization for prodrug design .
  • Lipophilicity: Higher LogP (1.785) compared to amino-substituted analogs suggests better blood-brain barrier penetration, relevant for CNS-targeted drugs.
  • Biological Activity : Structural analogs with chlorophenyl or dichlorobenzoyl groups exhibit enhanced antiparasitic and anticancer activities, highlighting the role of substituent electronegativity .
  • Safety Profile : Sulfonamide derivatives (e.g., ) show higher toxicity risks compared to chloroacetyl analogs, necessitating careful handling .

Biological Activity

Methyl 3-[(chloroacetyl)amino]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiophene ring, which is known for its role in various biological activities. The chloroacetyl and carboxylate groups enhance its reactivity and biological potential. The compound's structure can be summarized as follows:

  • Chemical Formula : C10_{10}H8_{8}ClN1_{1}O3_{3}S
  • CAS Number : 527-72-0

Anticancer Properties

Several studies have reported the anticancer effects of this compound. The following table summarizes key findings from various research studies regarding its cytotoxic effects against different cancer cell lines:

Study ReferenceCell Line TestedIC50_{50} Value (µM)Mechanism of Action
HepG223.30Induction of apoptosis through Bcl-2 inhibition
K562<10Cell cycle arrest and apoptosis
MCF-715.00Inhibition of cell proliferation
A43112.50Histone deacetylase inhibition

These results indicate that this compound exhibits potent cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and cell cycle disruption.

The compound's anticancer activity is primarily attributed to its ability to induce apoptosis and inhibit tumor growth. Key mechanisms include:

  • Apoptosis Induction : Studies have shown that this compound can activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to cause arrest in the G1 phase of the cell cycle, preventing cancer cells from proliferating.
  • Histone Deacetylase Inhibition : The chloroacetyl group is implicated in the inhibition of histone deacetylases (HDACs), which are crucial for regulating gene expression related to cancer progression.

Case Study 1: Anticancer Efficacy in HepG2 Cells

A recent study evaluated the effects of this compound on HepG2 liver cancer cells. The compound demonstrated an IC50_{50} value of 23.30 µM, indicating significant cytotoxicity. Mechanistic studies revealed that treatment led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, supporting the induction of apoptosis as a primary mode of action.

Case Study 2: Inhibition of K562 Leukemia Cells

In another investigation focusing on K562 leukemia cells, this compound exhibited an IC50_{50} value below 10 µM. The study highlighted that the compound not only inhibited cell proliferation but also caused notable morphological changes consistent with apoptosis.

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